molecular formula C11H13BrClNO2S B13487042 rac-(1R,5S)-1-(4-bromophenyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione hydrochloride, cis

rac-(1R,5S)-1-(4-bromophenyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione hydrochloride, cis

Cat. No.: B13487042
M. Wt: 338.65 g/mol
InChI Key: RHZDHMZUASBGND-ACMTZBLWSA-N
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Description

rac-(1R,5S)-1-(4-bromophenyl)-6lambda6-thia-3-azabicyclo[320]heptane-6,6-dione hydrochloride, cis is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,5S)-1-(4-bromophenyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione hydrochloride, cis typically involves multiple steps. The process begins with the preparation of the bicyclic core, followed by the introduction of the bromophenyl group and the thia-azabicyclo structure. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,5S)-1-(4-bromophenyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione hydrochloride, cis undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

rac-(1R,5S)-1-(4-bromophenyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione hydrochloride, cis has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Industry: Used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of rac-(1R,5S)-1-(4-bromophenyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione hydrochloride, cis involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane hydrochloride, cis
  • rac-(1S,5S)-6-azabicyclo[3.2.0]heptane

Uniqueness

rac-(1R,5S)-1-(4-bromophenyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione hydrochloride, cis stands out due to its unique combination of a bromophenyl group and a thia-azabicyclo structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H13BrClNO2S

Molecular Weight

338.65 g/mol

IUPAC Name

(1S,5R)-1-(4-bromophenyl)-6λ6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide;hydrochloride

InChI

InChI=1S/C11H12BrNO2S.ClH/c12-9-3-1-8(2-4-9)11-6-13-5-10(11)16(14,15)7-11;/h1-4,10,13H,5-7H2;1H/t10-,11-;/m0./s1

InChI Key

RHZDHMZUASBGND-ACMTZBLWSA-N

Isomeric SMILES

C1[C@H]2[C@@](CN1)(CS2(=O)=O)C3=CC=C(C=C3)Br.Cl

Canonical SMILES

C1C2C(CN1)(CS2(=O)=O)C3=CC=C(C=C3)Br.Cl

Origin of Product

United States

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